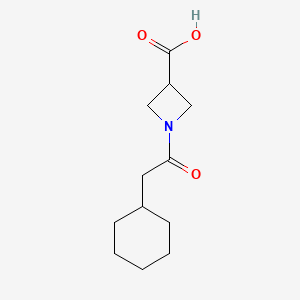

1-(2-Cyclohexylacetyl)azetidine-3-carboxylic acid

Overview

Description

Synthesis Analysis

Azetidines, including “1-(2-Cyclohexylacetyl)azetidine-3-carboxylic acid”, can be synthesized through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The construction of the β-lactam ring is the most studied synthesis of lactams due to its medicinal value .Molecular Structure Analysis

The molecular weight of “this compound” is 225.28 g/mol.Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines have been used in various reactions such as Boc solid-phase peptide synthesis .Scientific Research Applications

Building Blocks for Medicinal Chemistry

Protected 3-haloazetidines, which can be derived from similar processes as 1-(2-Cyclohexylacetyl)azetidine-3-carboxylic acid, serve as versatile intermediates for the synthesis of high-value azetidine-3-carboxylic acid derivatives. Ji et al. (2018) presented a gram-scale synthesis of these compounds, highlighting their utility in medicinal chemistry as they can be rapidly diversified into a series of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Azetidine in Protein Engineering and Peptide Synthesis

Non-natural azetidine-based amino acids, similar to this compound, have been explored for their unique properties in protein engineering and peptide synthesis. Reiners et al. (2020) developed a simple organometallic route for synthesizing unsaturated carboxylic acid precursors, leading to a new library of 2-azetidinylcarboxylic acids. These compounds were then utilized in the formation of small peptide chains, demonstrating their potential in modifying peptide structures and functions (Reiners et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Azetidines, including “1-(2-Cyclohexylacetyl)azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

Biochemical Analysis

Biochemical Properties

1-(2-Cyclohexylacetyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The compound’s interactions with enzymes, proteins, and other biomolecules are crucial for its function in these biochemical processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a linker in ADCs and PROTACs, it can modulate the activity of target proteins, leading to changes in cell function . These effects can include alterations in cell proliferation, apoptosis, and other cellular responses, depending on the specific target protein and the context of its use.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. In ADCs, the compound facilitates the attachment of cytotoxic agents to antibodies, allowing for targeted delivery to cancer cells . In PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are essential for the compound’s biochemical activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time if not stored properly . Long-term effects on cellular function can include sustained changes in gene expression and protein activity, depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target protein activity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s role as a linker in ADCs and PROTACs involves its participation in the ubiquitin-proteasome system, where it promotes the degradation of target proteins . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . These interactions can influence the compound’s efficacy and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its biochemical activity and therapeutic potential.

Properties

IUPAC Name |

1-(2-cyclohexylacetyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(6-9-4-2-1-3-5-9)13-7-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUKITBZQKHYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)

![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)

![1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B1469142.png)

![1,1,1-trifluoro-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B1469144.png)

![1-({[(Furan-3-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1469148.png)